molecular formula C16H36O4Si5 B1336307 Tetrakis(vinyldimethylsiloxy)silane CAS No. 60111-54-8

Tetrakis(vinyldimethylsiloxy)silane

Cat. No.: B1336307
CAS No.: 60111-54-8
M. Wt: 432.9 g/mol
InChI Key: JMTMWSZLPHDWBQ-UHFFFAOYSA-N
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Preparation Methods

Tetrakis(vinyldimethylsiloxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodimethylvinylsilane with a suitable reagent under controlled conditions . The reaction typically requires a catalyst and is performed under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high purity and yield .

Chemical Reactions Analysis

Tetrakis(vinyldimethylsiloxy)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with hydrogen peroxide to form silanol derivatives or with organolithium reagents to form substituted silanes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Tetrakis(vinyldimethylsiloxy)silane can be compared with other similar compounds, such as tetrakis(dimethylsiloxy)silane and tetrakis(trimethylsiloxy)silane . While all these compounds contain silicon and siloxy groups, this compound is unique due to the presence of vinyl groups, which enhance its reactivity and versatility . This makes it particularly useful in applications requiring cross-linking or coupling reactions.

Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity.

Properties

IUPAC Name

tetrakis[ethenyl(dimethyl)silyl] silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O4Si5/c1-13-21(5,6)17-25(18-22(7,8)14-2,19-23(9,10)15-3)20-24(11,12)16-4/h13-16H,1-4H2,5-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMWSZLPHDWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074629
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
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Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

60111-54-8
Record name Tetrakis(vinyldimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60111-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trisiloxane, 1,5-diethenyl-3,3-bis((ethenyldimethylsilyl)oxy)-1,1,5,5-tetramethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(vinyldimethylsiloxy)silane
Reactant of Route 2
Tetrakis(vinyldimethylsiloxy)silane
Customer
Q & A

Q1: What is the role of Tetrakis(vinyldimethylsiloxy)silane in the synthesis of LCEs?

A1: this compound acts as a crosslinking agent in the synthesis of LCEs []. The vinyl groups on the silane molecule react with the hydride-terminated poly(dimethylsiloxane) (H-PDMS) chains in the presence of a platinum catalyst. This reaction forms a network structure, effectively crosslinking the H-PDMS chains and giving the material its elastomeric properties. By varying the ratio of this compound to H-PDMS, researchers can control the crosslink density and ultimately tune the mechanical properties of the resulting LCE.

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